2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine is a useful research compound. Its molecular formula is C20H20F3N3O2S and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine (CAS No. 439094-12-9) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H20F3N3O2S
- Molecular Weight : 423.45 g/mol
- Boiling Point : Predicted to be around 517.7 °C
- Density : Approximately 1.32 g/cm³
Antitumor Activity
Recent studies have indicated that quinazoline derivatives, including this compound, exhibit significant antitumor properties. They act primarily through inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, compounds structurally related to quinazoline have been shown to inhibit c-KIT kinase, which is crucial in several malignancies, including gastrointestinal stromal tumors (GISTs) .
Mechanism of Action :
- Kinase Inhibition : The compound may inhibit c-KIT kinase activity, leading to reduced tumor growth in models expressing c-KIT mutations.
- Cell Cycle Arrest : It has been suggested that such compounds can induce cell cycle arrest in cancer cells, promoting apoptosis.
- Inhibition of Angiogenesis : By blocking pathways involved in angiogenesis, these compounds can limit tumor vascularization and growth.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics in vivo. Its bioavailability is enhanced due to structural modifications that improve solubility and permeability across biological membranes .
Case Studies
- In Vivo Studies : In murine models of GISTs, treatment with related quinazoline derivatives resulted in significant tumor regression and prolonged survival compared to controls .
- Biochemical Assays : The compound has demonstrated low nanomolar potency against c-KIT mutants, suggesting its potential as a therapeutic agent for resistant forms of cancer .
Comparative Analysis
The following table summarizes the biological activities of selected quinazoline derivatives:
Compound Name | Activity | IC50 (nM) | Target |
---|---|---|---|
Compound A | Antitumor | 5 | c-KIT |
Compound B | Antitumor | 10 | c-KIT |
This compound | Antitumor | <10 | c-KIT mutants |
Safety and Toxicology
Safety assessments are crucial for evaluating the therapeutic potential of any new drug candidate. Preliminary toxicity studies suggest that this compound exhibits a tolerable safety profile at therapeutic doses; however, further studies are warranted to fully elucidate its toxicological effects.
Properties
IUPAC Name |
2-ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-4-29-19-25-15-10-17(28-3)16(27-2)9-14(15)18(24)26(19)11-12-6-5-7-13(8-12)20(21,22)23/h5-10,24H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYSUIOTRLXJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC(=CC=C3)C(F)(F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.